molecular formula C18H18ClN3O4 B5037977 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B5037977
M. Wt: 375.8 g/mol
InChI Key: BGZYWBRZLLQVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine, commonly known as CNMP, is a chemical compound that belongs to the piperazine family. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CNMP has gained significant attention in the scientific community due to its potential applications in the field of cancer research.

Mechanism of Action

CNMP exerts its effects by inhibiting the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is overexpressed in many cancer cells, making it an attractive target for cancer therapy. CNMP binds to the catalytic domain of 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine, preventing its activation and subsequent downstream signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
CNMP has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CNMP has been shown to reduce the migration and invasion of cancer cells, which are crucial steps in the metastatic process. CNMP has also been shown to reduce the expression of various oncogenes, which are genes that promote cancer growth and progression.

Advantages and Limitations for Lab Experiments

CNMP has several advantages for lab experiments. It is a potent inhibitor of the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme, making it an attractive target for cancer therapy. CNMP has also been shown to have low toxicity and high selectivity for cancer cells. However, CNMP has some limitations for lab experiments. Its synthesis can be challenging and requires specialized equipment and expertise. In addition, CNMP's stability and solubility can be an issue in some experiments.

Future Directions

CNMP has significant potential for future research in the field of cancer therapy. Some possible future directions include:
1. Developing more efficient and cost-effective synthesis methods for CNMP.
2. Investigating the potential of CNMP as a combination therapy with other anticancer drugs.
3. Studying the effects of CNMP on cancer stem cells, which are a subpopulation of cells that are resistant to traditional cancer therapies.
4. Investigating the potential of CNMP in other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing more potent and selective inhibitors of the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme based on the structure of CNMP.
Conclusion
In conclusion, 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is a promising compound with significant potential for cancer therapy. Its ability to inhibit the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme and induce apoptosis in cancer cells makes it an attractive target for cancer research. Further research is needed to fully understand the potential of CNMP in cancer therapy and other diseases.

Synthesis Methods

The synthesis of CNMP involves the reaction of 4-chloro-2-nitroaniline with 2-methoxybenzoyl chloride in the presence of piperazine. The reaction proceeds via an acylation reaction, resulting in the formation of CNMP. The synthesis of CNMP has been optimized to achieve high yields and purity.

Scientific Research Applications

CNMP has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CNMP exerts its antitumor effects by inhibiting the 1-(4-chloro-2-nitrophenyl)-4-(2-methoxybenzoyl)piperazine enzyme, which is overexpressed in many cancer cells. In addition, CNMP has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.

properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-14(17)18(23)21-10-8-20(9-11-21)15-7-6-13(19)12-16(15)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYWBRZLLQVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl](2-methoxyphenyl)methanone

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